6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride
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Overview
Description
6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride typically involves the bromination of 8-ethyl-2-methylimidazo[1,2-a]pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Radical Reactions: Functionalization of the imidazo[1,2-a]pyridine scaffold via radical reactions is also possible.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Radical Reactions: Radical initiators and catalysts are employed for these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Research: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-methylimidazo[1,2-a]pyridine
- 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Uniqueness
6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12BrClN2 |
---|---|
Molecular Weight |
275.57 g/mol |
IUPAC Name |
6-bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine;hydrochloride |
InChI |
InChI=1S/C10H11BrN2.ClH/c1-3-8-4-9(11)6-13-5-7(2)12-10(8)13;/h4-6H,3H2,1-2H3;1H |
InChI Key |
GUPAGUXBCOUKBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CN2C1=NC(=C2)C)Br.Cl |
Origin of Product |
United States |
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